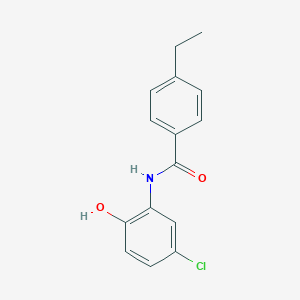![molecular formula C16H23N3O3 B501555 4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine CAS No. 586996-95-4](/img/structure/B501555.png)
4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine is a chemical compound that features a piperazine ring substituted with a methoxyphenyl group and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine typically involves the reaction of 4-methoxyphenylpiperazine with morpholine under specific conditions. One common method involves the use of a coupling reagent such as diphenylvinylsulfonium triflate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to ensure consistency and quality of the final product.
化学反応の分析
Types of Reactions
4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades that lead to physiological responses. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
類似化合物との比較
Similar Compounds
4-(4-Methoxyphenyl)piperazin-1-yl]aniline: Shares the methoxyphenylpiperazine core but differs in the substituent on the piperazine ring.
4-(4-Methoxyphenyl)-1-piperazinyl][2-(4-morpholinyl)-5-nitrophenyl]methanone: Contains additional functional groups that may alter its chemical properties and applications.
Uniqueness
4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound in research and industry.
特性
CAS番号 |
586996-95-4 |
|---|---|
分子式 |
C16H23N3O3 |
分子量 |
305.37g/mol |
IUPAC名 |
[4-(4-methoxyphenyl)piperazin-1-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H23N3O3/c1-21-15-4-2-14(3-5-15)17-6-8-18(9-7-17)16(20)19-10-12-22-13-11-19/h2-5H,6-13H2,1H3 |
InChIキー |
LQTPRRLRTAQMEJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)N3CCOCC3 |
正規SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


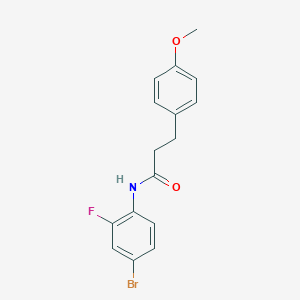
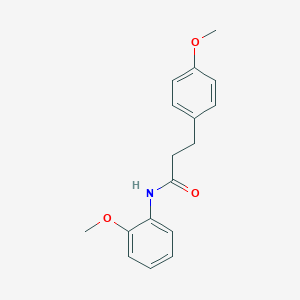
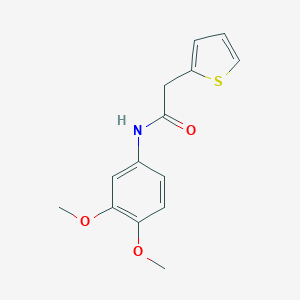
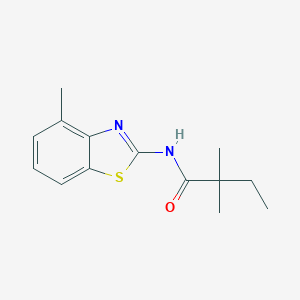
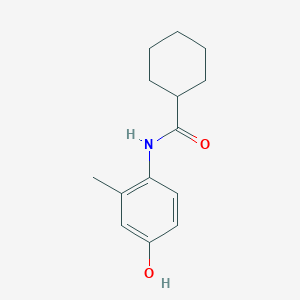
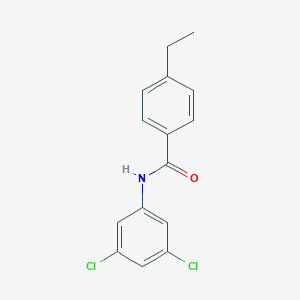
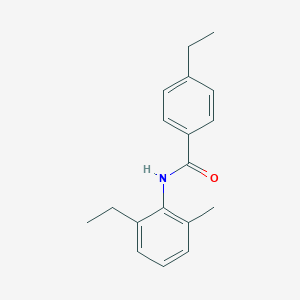
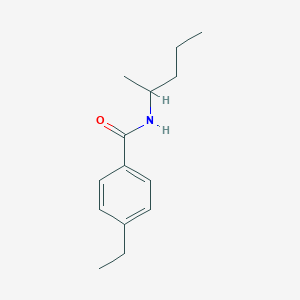
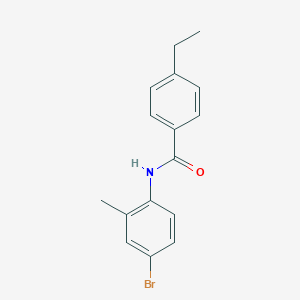
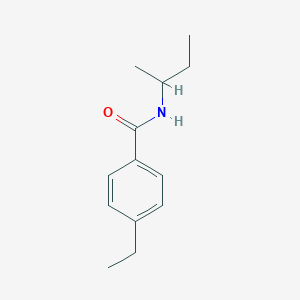
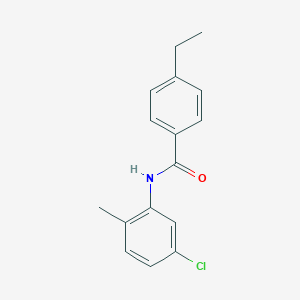
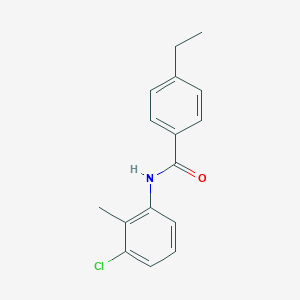
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethylbenzamide](/img/structure/B501494.png)
